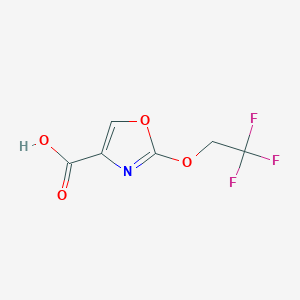

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

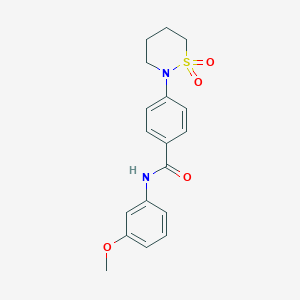

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a heterocyclic compound that contains an oxazole ring and a trifluoroethoxy group.

Aplicaciones Científicas De Investigación

Activated Carboxylates and Macrolide Synthesis

Oxazoles can function as activated carboxylic acids, leading to the synthesis of macrolides. This is exemplified in the photooxygenation of oxazoles, which forms triamides reacting with singlet oxygen. This process has been utilized for synthesizing macrolides like recifeiolide and curvularin, showcasing oxazoles' potential in complex organic synthesis (Wasserman et al., 1981).

Synthesis of Triazole-based Scaffolds

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates from oxazoles facilitates the creation of peptidomimetics and biologically active compounds. This synthesis demonstrates oxazoles' versatility in producing structures with potential pharmaceutical applications, including HSP90 inhibitors (Ferrini et al., 2015).

Novel Methods for Oxazole Synthesis

An efficient synthesis of 2,4-disubstituted oxazoles has been developed, utilizing gold-catalyzed oxidation strategies. This method employs bidentate ligands to temper the reactivities of α-oxo gold carbenes, demonstrating an innovative approach to oxazole ring formation (Luo et al., 2012).

Suzuki Coupling of Oxazoles

Suzuki coupling has been employed for the functionalization of oxazoles, offering a methodology for synthesizing novel oxazole derivatives. This method extends to the production of homo- and heterodimeric dioxazoles, underscoring oxazoles' utility in constructing complex molecules (Ferrer Flegeau et al., 2006).

Fluorescent Probes Based on Oxazole Derivatives

Oxazole derivatives have been applied in the design of fluorescent probes for sensing metal cations and pH changes. This highlights their role in analytical chemistry and sensor technology, where their sensitivity and selectivity are crucial (Tanaka et al., 2001).

Cross-Coupling Reactions

Oxazole compounds have been utilized in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles. This showcases their adaptability in synthesizing diverse nicotinic acids and triazoles, further exemplifying oxazoles' utility in organic synthesis (Houpis et al., 2010).

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO4/c7-6(8,9)2-14-5-10-3(1-13-5)4(11)12/h1H,2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXBWNQNXMUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)

![Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2534270.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2534271.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534273.png)

![2-(2,4-diketo-1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2534277.png)

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2534278.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2534289.png)